2-(1,2-Dibromoethyl)-6-methoxynaphthalene
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Overview
Description
2-(1,2-Dibromoethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a dibromoethyl group and a methoxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dibromoethyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the dibromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of ethyl-substituted naphthalenes.
Scientific Research Applications
2-(1,2-Dibromoethyl)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Dibromoethyl)-6-methoxynaphthalene involves its interaction with various molecular targets. The dibromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethylbenzene: Similar in structure but lacks the methoxy group.
6-Methoxynaphthalene: Similar in structure but lacks the dibromoethyl group.
2-Bromoethyl-6-methoxynaphthalene: Contains only one bromine atom.
Uniqueness
2-(1,2-Dibromoethyl)-6-methoxynaphthalene is unique due to the presence of both the dibromoethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
77301-43-0 |
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Molecular Formula |
C13H12Br2O |
Molecular Weight |
344.04 g/mol |
IUPAC Name |
2-(1,2-dibromoethyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C13H12Br2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13H,8H2,1H3 |
InChI Key |
HMLILANHSABKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(CBr)Br |
Origin of Product |
United States |
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